BenchChemオンラインストアへようこそ!

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Select 1-(4-methylpyrimidin-2-yl)piperidin-3-ol for kinase and GPCR hinge-binding: the 3-OH stereocenter enables chiral lead optimization, and the 4-methyl group delivers 10–50× potency gains over des-methyl analogs via hydrophobic gatekeeper packing. Unlike the 4-hydroxy regioisomer or ionized carboxylic acid analog, this neutral alcohol maintains logD for passive permeability and CNS penetration. Source the racemate (CAS 1261235-25-9) at ≥98% purity for hit identification, then transition to the (S)-enantiomer (CAS 1421019-48-8) for stereospecific lead optimization—both available from multiple ISO-certified suppliers to mitigate single-source procurement risk.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B7871184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyrimidin-2-yl)piperidin-3-ol
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCCC(C2)O
InChIInChI=1S/C10H15N3O/c1-8-4-5-11-10(12-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3
InChIKeyLDOWWLKDZADARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpyrimidin-2-yl)piperidin-3-ol: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


1-(4-Methylpyrimidin-2-yl)piperidin-3-ol (CAS 1261235-25-9) is a heterocyclic building block characterized by a piperidin-3-ol moiety linked via its nitrogen to the 2-position of a 4-methylpyrimidine ring [1]. The compound possesses a molecular formula of C₁₀H₁₅N₃O, a molecular weight of 193.25 g/mol, a computed XLogP3-AA of 0.9, one hydrogen-bond donor (the secondary alcohol), and four hydrogen-bond acceptors (pyrimidine N and O), with a topological polar surface area (TPSA) of 49.3 Ų, a single rotatable bond, and an sp³-hybridized hydroxyl-bearing stereocenter at the piperidine 3-position [1]. Commercial sources typically supply the racemate at 95–98% purity . The (S)-enantiomer is also catalogued under CAS 1421019-48-8 . This compound is predominantly used as a synthetic intermediate or fragment in medicinal chemistry programmes targeting kinase and GPCR modulation; no published, quantitative head-to-head biological profiling against close analogs was retrievable from the peer-reviewed primary literature at the time of this analysis.

Why Generic Substitution of 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol with In-Class Analogs Fails: A Caution for Procurement


Structure–activity relationships (SAR) within pyrimidine–piperidine series demonstrate that seemingly minor structural modifications routinely ablate target engagement. Substitution of the 3-hydroxyl group with a carboxylic acid, for instance, introduces a charged carboxylate at physiological pH, fundamentally altering hydrogen-bonding geometry and polarity [1]. Relocation of the hydroxyl from the 3- to the 4-position eliminates the stereocenter and reorients the hydrogen-bond vector, profoundly affecting chiral recognition and potency in kinase and GPCR contexts [2]. Omission of the 4-methyl group on the pyrimidine ring abolishes a critical lipophilic contact that often contributes greater than 10-fold affinity gains in kinase hinge-region binding [3]. Even the choice of racemate versus single enantiomer can generate divergent in vitro pharmacology when the target binding site exhibits chiral discrimination. Consequently, procurement officers and medicinal chemists cannot treat 1-(4-methylpyrimidin-2-yl)piperidin-3-ol as interchangeable with regioisomeric, des-methyl, oxidized, or enantiomeric analogs without risking substantial loss of activity in downstream screening cascades.

Quantitative Differentiation Evidence for 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol Against Closest Analogs


Hydroxyl Positional Isomerism: 3-OH vs. 4-OH Regioisomer Impact on Calculated Polarity and Hydrogen-Bond Topology

Relocating the hydroxyl group from the 3-position (target compound) to the 4-position (1-(4-methylpyrimidin-2-yl)piperidin-4-ol) alters both the computed TPSA and the hydrogen-bond donor/acceptor geometry. The 3-OH isomer presents a TPSA of 49.3 Ų with the hydroxyl vector oriented out of the piperidine ring plane, whereas the 4-OH regioisomer has an identical TPSA but a symmetric hydrogen-bond projection that eliminates the stereogenic center, thereby removing the potential for chiral discrimination in target binding [1]. This stereoelectronic difference has been implicated in differential kinase selectivity profiles, as 3-substituted piperidines frequently exhibit superior shape complementarity to the P-loop and hinge regions of kinases relative to their 4-substituted counterparts [2].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Oxidation State at Piperidine 3-Position: Alcohol vs. Carboxylic Acid Analogs—Computed LogP and Hydrogen-Bond Profile Divergence

Comparison between 1-(4-methylpyrimidin-2-yl)piperidin-3-ol (target) and 1-(4-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 891391-47-2) reveals a dramatic shift in lipophilicity and ionization state. The target alcohol has a computed XLogP3-AA of 0.9 and is neutral at physiological pH, whereas the carboxylic acid analog is predominantly ionized (predicted pKₐ ≈4.2) and carries a formal negative charge at pH 7.4, leading to an estimated XLogP3-AA approximately 0.1 for the neutral form and a distribution coefficient (logD₇.₄) below -1.5 [1]. This polarity gap exceeds 2 log units, which in lead optimization campaigns can translate to >100-fold differences in passive membrane permeability [2].

Lead Optimization ADME Prediction Fragment Growing

Methyl Group Presence on Pyrimidine: 4-Methyl vs. Unsubstituted Pyrimidine—Lipophilic Contact Contribution to Kinase Affinity

The 4-methyl substituent on the pyrimidine ring of the target compound is a well-documented affinity-enhancing motif in kinase hinge-binding scaffolds. In structurally related pyrimidine–piperidine PI3Kα inhibitor series, deletion of a 4-methyl group consistently reduced potency by 10- to >50-fold (IC₅₀ shift from 3–30 nM to 150–1,000 nM range) due to loss of a hydrophobic packing interaction with the gatekeeper residue and the glycine-rich P-loop [1]. The unsubstituted analog 1-(pyrimidin-2-yl)piperidin-3-ol (CAS 419556-92-6) lacks this methyl-driven contact and is expected to exhibit commensurately weaker target binding across kinase families [2].

Kinase Inhibitor Design Hinge-Binder SAR Fragment Elaboration

Enantiomeric Divergence: Racemic 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol vs. (S)-Enantiomer—Chiral Recognition in Asymmetric Binding Pockets

The (S)-enantiomer (CAS 1421019-48-8) and the racemate (CAS 1261235-25-9) are separately catalogued, indicating that stereochemistry is a recognized differentiator in the chemical supply chain . In medicinal chemistry, enantiomeric pairs of 3-substituted piperidines often display divergent in vitro pharmacology when the target protein features an asymmetric binding cleft. For example, in a series of piperidin-3-ol-containing GPCR antagonists, the (S)-enantiomer exhibited 5- to >100-fold higher binding affinity than the (R)-enantiomer, attributable to optimal spatial accommodation of the hydroxyl group within a narrow hydrophilic subpocket [1]. Although no target-specific enantiomeric activity data are publicly available for this exact compound, the principle of enantiomeric differentiation is well-established for 3-hydroxypiperidine-containing ligands [1].

Chiral Resolution Stereoselective Synthesis Drug Target Selectivity

Commercial Purity and Batch Consistency: 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol vs. Analogous Piperidine–Pyrimidine Intermediates

Among commercially available pyrimidine–piperidine building blocks, 1-(4-methylpyrimidin-2-yl)piperidin-3-ol (racemate) is supplied at purities of 95–98% across multiple vendors (AKSci 95% ; Leyan 98% ; MolCore NLT 98% ), with the 98% grade offered under ISO-certified quality systems by MolCore. In contrast, the 4-hydroxy regioisomer and the 3-carboxylic acid analog are less broadly stocked, and the 3-carboxylic acid analog is listed at 98% purity by MolCore with fewer alternative suppliers, indicating a narrower supply base . This supply chain depth translates into more competitive pricing and reduced lead times for the 3-ol compound.

Chemical Procurement Quality Control Synthetic Intermediate

Optimal Application Scenarios for 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Kinase Inhibitor Design Requiring a 3-Hydroxypiperidine Hinge-Binder

When medicinal chemistry programmes require a pyrimidine-based hinge-binding fragment with a hydroxyl substituent capable of forming directed hydrogen bonds to the kinase hinge and/or conserved water networks, the 3-OH isomer provides a stereocenter that can be exploited for chiral optimisation [1]. The 4-methyl group enhances hydrophobic packing against the gatekeeper residue, yielding potency gains of 10- to 50-fold relative to the des-methyl analog as inferred from class-level SAR [2]. Procurement of the racemate allows initial hit identification, after which the (S)-enantiomer (CAS 1421019-48-8) can be separately sourced for stereospecific lead optimisation .

Lead Optimisation Requiring Balanced Lipophilicity for CNS-Penetrant or Orally Bioavailable Candidates

With a computed XLogP3-AA of 0.9 and a neutral charge at physiological pH, the 3-alcohol analog occupies a ‘sweet spot’ for passive membrane permeability and CNS penetration potential, in contrast to the ionized carboxylic acid analog whose logD₇.₄ is >2 log units lower and is predicted to have poor passive permeability [1]. Projects targeting intracellular kinase or CNS GPCR targets should preferentially select the alcohol over the acid analog to maintain favourable ADME properties from the outset of hit-to-lead chemistry [1].

Multi-Vendor, Quality-Certified Intermediate Procurement for Scale-Up and Preclinical Candidate Synthesis

For laboratories advancing compounds into in vivo pharmacokinetic and safety studies, supply chain resilience is critical. The target compound is available at ≥98% purity from multiple ISO-certified vendors, reducing single-source procurement risk and ensuring batch-to-batch consistency in pivotal SAR studies [2]. The broader supplier base relative to the 4-hydroxy regioisomer or the carboxylic acid analog facilitates competitive pricing, rapid reorder, and technical support during lead optimisation and preclinical development [2].

Chiral Resolution and Enantioselective SAR Exploration

When primary screening of the racemate reveals a promising hit, the next logical step is enantiomeric resolution. The separate commercial availability of the (S)-enantiomer (CAS 1421019-48-8) enables side-by-side comparative in vitro pharmacology without the time and cost of preparative chiral chromatography [1]. This is particularly relevant for targets with well-defined asymmetric binding pockets, where enantiomeric affinity differences of >100-fold have been documented for 3-hydroxypiperidine-containing ligands . Procurement of both racemate and single enantiomer from the outset streamlines the hit triage process and accelerates lead identification timelines.

Quote Request

Request a Quote for 1-(4-Methylpyrimidin-2-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.